molecular formula C6H8ClNO B13187402 2-(1-Chloroethyl)-4-methyl-1,3-oxazole

2-(1-Chloroethyl)-4-methyl-1,3-oxazole

Cat. No.: B13187402
M. Wt: 145.59 g/mol
InChI Key: BUXSRGSRTIQGNA-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-4-methyl-1,3-oxazole is an organic compound characterized by the presence of an oxazole ring substituted with a 1-chloroethyl group at the second position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-2-methylpropylamine with an appropriate oxazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

Major Products Formed

    Nucleophilic Substitution: Substituted oxazole derivatives with various functional groups.

    Oxidation: Oxidized oxazole derivatives with different oxidation states.

    Reduction: Reduced oxazole derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloroethyl)-4-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

2-(1-chloroethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C6H8ClNO/c1-4-3-9-6(8-4)5(2)7/h3,5H,1-2H3

InChI Key

BUXSRGSRTIQGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C(C)Cl

Origin of Product

United States

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